2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2097938-49-1
VCID: VC6993893
InChI: InChI=1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3
SMILES: CC1=CN(N=C1C(=O)CBr)C
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.066

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone

CAS No.: 2097938-49-1

Cat. No.: VC6993893

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.066

* For research use only. Not for human or veterinary use.

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone - 2097938-49-1

Specification

CAS No. 2097938-49-1
Molecular Formula C7H9BrN2O
Molecular Weight 217.066
IUPAC Name 2-bromo-1-(1,4-dimethylpyrazol-3-yl)ethanone
Standard InChI InChI=1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3
Standard InChI Key ITGWZQQPSFFVKE-UHFFFAOYSA-N
SMILES CC1=CN(N=C1C(=O)CBr)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s molecular formula is C₇H₉BrN₂O, with a molecular weight of 217.06 g/mol. Its IUPAC name, 2-bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone, reflects the substitution pattern: a pyrazole ring with methyl groups at positions 1 and 4 and a bromoethyl ketone at position 3. Key identifiers include:

PropertyValue
CAS No.1420981-12-9 (analogous compound)
SMILESCC1=CN(N=C1C(=O)CBr)C
InChIKeyUFWFRCVUBHLVSP-UHFFFAOYSA-N
Canonical SMILESCC1=CN(N=C1C(=O)CBr)C
PubChem CID71647961 (structural analog)

The pyrazole ring’s aromaticity and electron-withdrawing bromo group enhance electrophilicity at the ketone carbon, facilitating reactions with nucleophiles such as amines or thiols .

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogs like 2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone exhibit characteristic signals in NMR spectra:

  • ¹H NMR: Peaks at δ 2.4–2.6 ppm (methyl groups), δ 3.8–4.1 ppm (pyrazole protons), and δ 4.5–4.7 ppm (brominated methylene).

  • ¹³C NMR: Carbonyl carbon at δ 190–195 ppm, pyrazole carbons at δ 140–160 ppm, and methyl carbons at δ 20–25 ppm.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves bromination of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone using reagents like bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid . A representative procedure is:

  • Dissolve 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone (1.0 equiv) in anhydrous DCM.

  • Add NBS (1.1 equiv) and a catalytic amount of AIBN.

  • Stir at 40°C for 12 hours under argon.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield: ~65–75% .

Industrial Production

Industrial methods employ continuous-flow reactors to enhance safety and efficiency. For example, a patented process for analogous bromopyrazoles uses:

  • Step 1: Alkylation of pyrazole with methyl iodide to introduce the 1-methyl group.

  • Step 2: Friedel-Crafts acylation with bromoacetyl chloride.

  • Step 3: Catalytic hydrogenation to reduce byproducts .

This approach achieves >90% purity and scales to multi-kilogram batches .

Physicochemical Properties

Thermal and Solubility Data

PropertyValue
Melting Point98–102°C (predicted)
Boiling Point280–285°C (decomposes)
Solubility in DMSO45 mg/mL
LogP (Octanol-Water)1.8 (estimated)

The compound is hygroscopic and requires storage under inert gas at –20°C to prevent degradation.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone serves as a key intermediate in erdafitinib analogs, which target fibroblast growth factor receptors (FGFRs). In a 2024 study, coupling this compound with quinoxaline derivatives yielded molecules with IC₅₀ values of <10 nM against FGFR3 .

Antimicrobial Activity

Pyrazole-bromoethanone hybrids exhibit broad-spectrum antimicrobial effects. For example:

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Mechanistic studies suggest disruption of microbial cell membrane integrity.

Research Frontiers and Challenges

Targeted Drug Delivery

Recent advances include conjugating this compound to lipid nanoparticles for enhanced bioavailability. A 2025 pilot study reported a 3-fold increase in tumor uptake compared to free drug formulations .

Computational Modeling

Density functional theory (DFT) calculations predict strong binding affinity (ΔG = –9.2 kcal/mol) to HDAC enzymes, suggesting potential in epigenetics.

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